![molecular formula C16H21N3O5 B2894360 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1351610-02-0](/img/structure/B2894360.png)
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
1,4-Dioxa-8-azaspiro[4.5]decane
is a clear colorless to yellowish liquid . It’s also known by the synonym 4-Piperidone ethylene acetal
.
Synthesis Analysis
1,4-Dioxa-8-azaspiro[4.5]decane
has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes
. Molecular Structure Analysis
The empirical formula for1,4-Dioxa-8-azaspiro[4.5]decane
is C7H13NO2
. The molecular weight is 143.18
. Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane
has a boiling point of 108 - 110 °C (35 hPa)
and a density of 1.117 g/cm3
. The refractive index n20/D
is 1.4819 (lit.)
.
Scientific Research Applications
Innovative Scaffolds for Drug Discovery
This compound is part of a class of structures known as 6-azaspiro[4.3]alkanes, which have been identified as innovative scaffolds for drug discovery. These structures are synthesized from various four-membered-ring ketones, including N-Boc-azetidinone, and are pivotal in the development of new pharmaceutical compounds (Chalyk et al., 2017).
Metabolism in Drug Design
The metabolism of compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane structure, such as AZD1979, has been studied in human hepatocytes. This research is crucial in understanding the biotransformation and metabolic pathways of these compounds, which is vital for drug design and development (Li et al., 2019).
Conformational Analysis in Peptide Synthesis
Spirolactams, including the 1,4-dioxa-8-azaspiro[4.5]decane structure, have been utilized in the synthesis of constrained surrogates for dipeptides. These are used in peptide synthesis and have applications in the development of bioactive molecules (Fernandez et al., 2002).
Anticancer Activity
Derivatives of 1-thia-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This research demonstrates the potential of these compounds in developing new anticancer therapies (Flefel et al., 2017).
Metabolism of Spiro Oxetane in Drug Candidates
The metabolism of spiro oxetane-containing compounds, such as AZD1979, is crucial for understanding their biological interactions and stability as drug candidates. This research helps in designing molecules with improved physicochemical properties and metabolic stability (Li et al., 2016).
Phase Equilibria in Chemical Synthesis
The solubility and phase equilibria of 1,4-dioxaspiro[4.5]decane-2-methanol in various solvents have been studied. This research is important for designing chemical processes and understanding the interactions in binary systems involving these compounds (Melo et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-11-8-13(17-24-11)15(21)19-9-12(10-19)14(20)18-4-2-16(3-5-18)22-6-7-23-16/h8,12H,2-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUWEVSHWPXZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone |
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